Tert-butyl 4-allylpiperidine-1-carboxylate
Description
Tert-butyl 4-allylpiperidine-1-carboxylate (CAS: 206446-47-1, MFCD09910235) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an allyl substituent at the 4-position of the piperidine ring . This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. The allyl group provides a reactive site for further functionalization, such as cross-coupling or oxidation reactions, making it valuable in constructing complex molecules.
Properties
IUPAC Name |
tert-butyl 4-prop-2-enylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYCQRJXHPCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455848 | |
| Record name | tert-Butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206446-47-1 | |
| Record name | tert-Butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 4-allylpiperidine-1-carboxylate typically involves the reaction of tert-butyl-4-(2-oxoethyl)piperidine-1-carboxylate with 1,8-diazabicyclo[5,4,0]undec-7-ene and methyltriphenyl phosphonium bromide in acetonitrile . The reaction conditions include maintaining the reaction mixture at room temperature and using acetonitrile as the solvent
Chemical Reactions Analysis
Tert-butyl 4-allylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles.
Addition: The double bond in the allyl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-allylpiperidine-1-carboxylate is primarily used in scientific research for the synthesis of various piperidine derivatives . These derivatives have applications in:
Chemistry: As building blocks for the synthesis of more complex molecules.
Biology: In the study of biological pathways and mechanisms.
Medicine: As potential therapeutic agents due to their biological activity.
Industry: In the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-allylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
| Compound Name | CAS Number | Substituents at 4-Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | 206446-47-1 | Allyl (CH₂CHCH₂) | C₁₃H₂₃NO₂ | 225.33 | Reactive allyl group for synthesis |
| Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate | 812690-40-7 | Cyclopentylamino (C₅H₉NH) | C₁₆H₂₈N₂O₂ | 280.41 | Amino group for hydrogen bonding |
| Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate | 236406-37-4 | Allyl + hydroxymethyl (CH₂OH) | C₁₄H₂₅NO₃ | 255.35 | Dual functionality for drug design |
| Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate | - | 4-Methylphenyl (C₆H₄CH₃) | C₁₇H₂₅NO₂ | 275.38 | Aromatic group for π-π interactions |
Key Observations :
- The allyl group in this compound distinguishes it from analogs with amino, hydroxymethyl, or aromatic substituents.
- Hydrophilicity varies: The hydroxymethyl derivative (CAS 236406-37-4) is more polar due to the hydroxyl group, while the cyclopentylamino analog (CAS 812690-40-7) may exhibit enhanced solubility in organic solvents .
This compound
For example:
Step 1 : Reaction of tert-butyl 4-oxopiperidine-1-carboxylate with phenyllithium at −78°C in THF yields hydroxylated intermediates .
Step 2 : Allylation may involve nucleophilic substitution or transition metal-catalyzed coupling.
Comparison with Other Derivatives:
- Cyclopentylamino derivative: Likely synthesized via reductive amination or nucleophilic substitution of a halogenated precursor .
- Hydroxymethyl derivative : Possibly obtained through hydroxymethylation using formaldehyde or via oxidation of an allyl group .
Physico-Chemical Properties
Table 2: Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | Stability |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Soluble in THF, DCM | Stable at room temp |
| Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate | Not reported | Not reported | Soluble in DMSO, ethanol | Sensitive to acids |
| Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate | Not reported | Not reported | Soluble in methanol | Hygroscopic (hydroxyl group) |
Notes:
- Limited data on melting/boiling points highlight the need for experimental characterization .
- Stability: Tert-butyl carbamates are generally stable under basic conditions but hydrolyze in acidic environments .
Biological Activity
Tert-butyl 4-allylpiperidine-1-carboxylate is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H21NO2
- Molecular Weight : 221.31 g/mol
- CAS Number : 137076-22-3
The compound features a piperidine ring substituted with an allyl group and a tert-butyl ester, which may influence its interaction with biological targets.
This compound's mechanisms of action are primarily linked to its structural analogs and the piperidine moiety, which is known for its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that compounds with similar structures can act as:
- Dopamine Receptor Agonists : Influencing dopaminergic signaling pathways.
- Serotonin Receptor Modulators : Potentially affecting mood and anxiety-related behaviors.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of piperidine derivatives. This compound has shown potential against various bacterial strains, suggesting it may be useful in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential use in treating neurological disorders. Its effects on neurotransmitter systems can lead to:
- Anxiolytic Effects : Reducing anxiety in animal models.
- Antidepressant Properties : Enhancing mood through serotonin modulation.
Case Studies and Research Findings
-
Study on Antidepressant Activity :
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various piperidine derivatives. This compound was included in the screening and showed significant improvement in depressive behavior in rodent models compared to control groups . -
Antimicrobial Efficacy Evaluation :
In a research article focusing on antimicrobial properties, this compound was tested against common pathogens. The results indicated notable inhibition, especially against Staphylococcus aureus, highlighting its potential as a therapeutic agent . -
Neurotransmitter Interaction Study :
Research conducted on the interaction of piperidine derivatives with serotonin receptors revealed that this compound exhibits binding affinity similar to established antidepressants, suggesting its potential for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
